molecular formula C8H5N3O4 B3023444 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 83725-79-5

5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B3023444
CAS No.: 83725-79-5
M. Wt: 207.14 g/mol
InChI Key: ZJSUVFMYVANOMJ-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one: is a heterocyclic compound that contains an oxadiazole ring fused with a nitrophenyl group

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalytic amount of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Cyclization: Appropriate precursors and catalysts under reflux conditions.

Major Products:

    Reduction: 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Chemistry: 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one is used as a building block in organic synthesis to create more complex molecules

Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitrophenyl group and the oxadiazole ring contributes to its bioactivity.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and unique electronic properties. It is also explored for use in sensors and other electronic devices.

Comparison with Similar Compounds

    5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one: A reduced form of the compound with an amino group instead of a nitro group.

    5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one: A derivative with a chlorine substituent on the phenyl ring.

    5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one: A derivative with a methyl group on the phenyl ring.

Uniqueness: 5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs with different substituents.

Properties

IUPAC Name

5-(2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-3-1-2-4-6(5)11(13)14/h1-4H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSUVFMYVANOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310319
Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83725-79-5
Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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URL https://commonchemistry.cas.org/detail?cas_rn=83725-79-5
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Record name NSC 225244
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC225244
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Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
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Synthesis routes and methods I

Procedure details

A solution of 2-nitrobenzoylhydrazine (9.05 g, 0.05 mol) in dioxane (30 mL) was slowly added to a solution of trichloromethyl chloroformate (4.6 mL, 0.04 mol) in dioxane (30 mL) at room temperature. On completion of the addition the reaction was heated to reflux for 4 hours. The solvent was evaporated off and the residue re-crystallised from 96%. ethanol (50 mL) to give 7.15 g of the 5-(2-nitrophenyl)-3H-[1,3,4]oxadiazol -2-one. M.p. 157-158° C. A solution of the nitro compound (2 g, 9.7 mmol) in 96% ethanol (25 mL) was hydrogenated over 5% palladium on charcoal to give desired 1.6 g of the desired amine.
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Synthesis routes and methods II

Procedure details

The reactions of Equation 37 above can be run according to similar procedures described in U.S. Pat. No. 4,259,104; Golfier and Milcent, J. Heterocycl. Chem., 10, 989 (1973); and R. Madhavan and V. Srinivasan, Indian J. Chem., 7, 760 (1969). Thus, in reaction 37a, a 2-nitrobenzhydrazide XLVIII is reacted with phosgene in an aprotic solvent such as benzene at ambient temperature for about 10 hours, followed by addition of two mole equivalents of triethylamine and heating at reflux for about 2 hours to form 2-(2-nitrophenyl)-1,3,4-oxadiazolin-5-one of Formula (LI). In reaction 37b, LI is reacted with phosphorus pentachloride in phosphorus oxychloride or with phosphorus pentabromide in phosphorus oxybromide at 25° to 80° C. for about 5 hours to form (Xk"'). And in reaction 37c, Xk"' is reacted with sodium methoxide or sodium ethoxide in a solvent such as methanol or tetrahydrofuran at 0° to 30° C. for about 0.5 to 5 hours to form Xk"".
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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